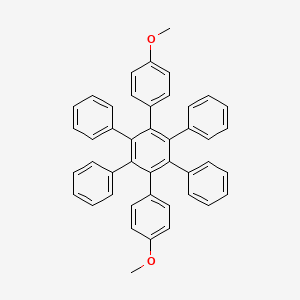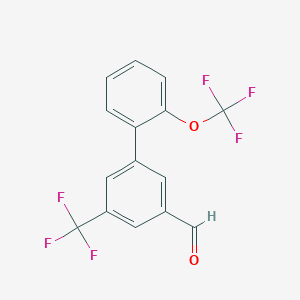
2'-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features both trifluoromethoxy and trifluoromethyl groups attached to a biphenyl structure, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a biphenyl scaffold, followed by formylation to introduce the carboxaldehyde group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxylic acid.
Reduction: Formation of 2’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-methanol.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 2’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethoxy)-4’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxaldehyde
- 2’-Methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-carboxaldehyde
Uniqueness
2’-(Trifluoromethoxy)-5-(trifluoromethyl)biphenyl-3-carboxaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of trifluoromethoxy and trifluoromethyl groups in this particular arrangement provides distinct properties that can be advantageous in various applications.
Propiedades
Fórmula molecular |
C15H8F6O2 |
|---|---|
Peso molecular |
334.21 g/mol |
Nombre IUPAC |
3-[2-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C15H8F6O2/c16-14(17,18)11-6-9(8-22)5-10(7-11)12-3-1-2-4-13(12)23-15(19,20)21/h1-8H |
Clave InChI |
BNYOIDQSCVDHTQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)C=O)C(F)(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


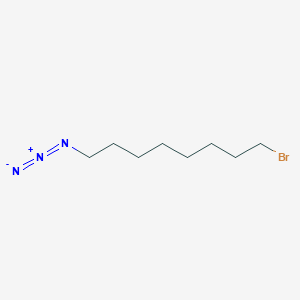
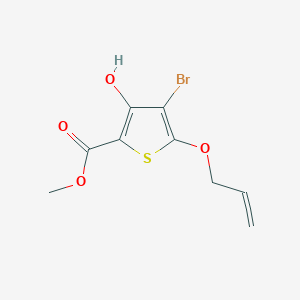


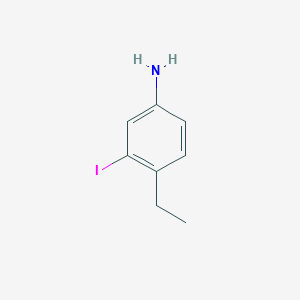


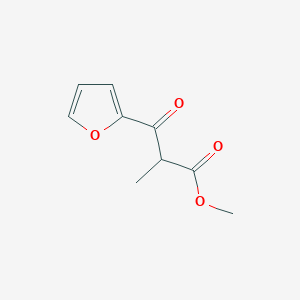
![3-[4-Amino-2-(difluoromethyl)phenoxy]propan-1-ol](/img/structure/B12079088.png)


![4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+](/img/structure/B12079119.png)

